Lipophilicity Advantage: cLogP Difference Between 4-Methoxyphenyl and 4-Chlorophenyl Analogs Modulates Membrane Permeability and Off-Target Binding
Computational physicochemical profiling reveals that 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine possesses an XLogP3-AA value of 3.5 [1]. In comparison, the direct analog 4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 53645-78-6) exhibits a ClogP of approximately 4.2 . The 0.7 log unit reduction in lipophilicity conferred by the methoxy substituent translates to roughly 5-fold lower octanol–water partitioning, which can reduce non-specific membrane accumulation and phospholipidosis risk while maintaining sufficient passive permeability [2]. This balance is critical for CNS-targeted programs where excessive lipophilicity correlates with rapid metabolic clearance and off-target receptor binding.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA / ClogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: ClogP ≈ 4.2 |
| Quantified Difference | ΔLogP = 0.7 units (~5× lower octanol partitioning) |
| Conditions | In silico calculated values using XLogP3 algorithm (PubChem) and ClogP (ChemDraw) |
Why This Matters
This logP difference makes the methoxy analog a preferred starting point for CNS drug discovery programs targeting optimal brain penetration (CNS MPO score) over the chlorophenyl variant, which may exhibit excessive off-target binding and higher metabolic liability.
- [1] PubChem Compound Summary for CID 13024038, XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. View Source
